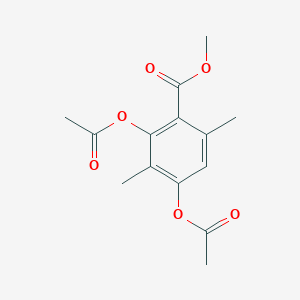

Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate

Description

Properties

IUPAC Name |

methyl 2,4-diacetyloxy-3,6-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O6/c1-7-6-11(19-9(3)15)8(2)13(20-10(4)16)12(7)14(17)18-5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYSKVJOBMTXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC)OC(=O)C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358132 | |

| Record name | Benzoic acid, 2,4-bis(acetyloxy)-3,6-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57369-96-7 | |

| Record name | Methyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57369-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-bis(acetyloxy)-3,6-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate typically involves the esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate undergoes hydrolysis, a reaction typical of esters. Under acidic conditions, the ester groups (acetyl) are cleaved, yielding dihydroxybenzoic acid derivatives. This reaction is facilitated by the presence of hydroxyl groups, which may participate in hydrogen bonding, potentially stabilizing intermediates.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | Acid catalyst | Dihydroxybenzoic acid derivatives |

The hydrolysis mechanism likely involves protonation of the ester oxygen, followed by nucleophilic attack by water, leading to the formation of carboxylic acids. The methyl ester group may undergo similar cleavage, though specific experimental data for this compound’s hydrolysis is limited in the provided sources.

Esterification and Transesterification

The compound’s ester groups (acetyl) and carboxylic acid derivatives can participate in esterification or transesterification. For example, derivatives of atraric acid (a related compound) are synthesized by reacting with alcohols in the presence of strong mineral acids (e.g., sulfuric acid) under reflux . While direct data for this compound is unavailable, analogous reactions suggest:

-

Esterification : Potential conversion of hydroxyl groups to esters under acidic conditions.

-

Transesterification : Exchange of ester groups with other alcohols, though this requires catalytic conditions .

Thermal Decomposition

Mass spectrometry data indicates fragmentation patterns characteristic of thermal decomposition. For example, the loss of methanol (CH₃OH) or carbon monoxide (CO) fragments is observed in related compounds . This suggests that heating may lead to:

-

Methanol elimination : Cleavage of the methoxy group.

-

CO elimination : Formation

Scientific Research Applications

Medicinal Applications

Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate and its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of prostate-related conditions and neurodegenerative diseases.

Prostate Health

Research has indicated that derivatives of this compound may serve as lead substances for developing new medications aimed at treating benign prostatic hyperplasia (BPH) and prostate carcinoma. Specifically, the 2,4-dihydroxy-3-methylbenzoate derivatives exhibit antiandrogenic properties that could be beneficial in managing prostate cancer resistant to standard androgen antagonist therapies .

Case Study: Prostate Carcinoma Treatment

- Objective: Evaluate the efficacy of 2,4-dihydroxy-3-methylbenzoate in inhibiting prostate cancer cell growth.

- Method: Human prostate carcinoma cells (LNCaP) were treated with varying concentrations of the compound.

- Results: Significant inhibition of cell proliferation was observed, suggesting potential for therapeutic use in resistant cases .

Neurodegenerative Diseases

Additionally, these compounds have shown promise in treating spinobulbar muscular atrophy (SBMA), a neurodegenerative condition. The estrogen receptor agonistic activity of these compounds may provide a novel therapeutic approach for managing symptoms associated with SBMA .

Fragrance Industry Applications

This compound is also utilized extensively in the fragrance industry due to its desirable olfactory properties.

Fragrance Fixative

This compound acts as an excellent fixative in perfumes and scented products. Its stability across a range of pH levels (1–9) enhances its utility in various formulations, allowing for prolonged scent retention .

Application Overview:

- Product Types: Fine fragrances, toiletries, fabric softeners, candles.

- Concentration Usage: Effective at concentrations up to 7% in total fragrance formulations.

- Substantivity: Demonstrates substantivity greater than 10 days when used at 10% concentration in dipropylene glycol (DPG) .

Mechanism of Action

The mechanism of action of Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares methyl 2,4-diacetyloxy-3,6-dimethylbenzoate with its structural analogues, focusing on substituent positions and functional groups:

Physicochemical Properties

- Methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate (LogP ≈ 1.8) has reduced lipophilicity due to the polar aldehyde group, limiting its use in non-polar formulations .

Melting Points :

Key Research Findings

Natural Occurrence vs. Synthesis: Atraric acid is isolated from lichens (2% yield in Parmotrema melanothrix) , whereas its acetylated derivative is primarily synthetic, prepared via acetylation of the parent compound . Synthetic routes for analogues (e.g., methyl 3-formyl derivatives) involve formylation or methoxylation steps, achieving yields of 0.2–0.4% .

Stability and Safety :

- Atraric acid degrades under UV light, limiting its shelf life in cosmetics . Acetylation improves photostability but introduces aquatic toxicity risks (EC₅₀ = 1.2 mg/L for Daphnia magna) .

Data Tables

Table 1: Spectral Data Comparison

Biological Activity

Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate is a synthetic organic compound known for its unique structure, which includes two acetoxy groups and two methyl groups on a benzoate backbone. This structural configuration contributes to its diverse biological activities, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and agricultural science.

- Molecular Formula : C₁₄H₁₆O₆

- Molar Mass : 284.28 g/mol

- CAS Number : 57369-96-7

The compound's unique properties stem from its ability to undergo various chemical reactions, including oxidation and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The acetoxy groups can hydrolyze to release acetic acid, potentially modulating the activity of various cellular pathways. This modulation may lead to significant biological effects such as:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.

Antimicrobial Activity

A study assessing the antimicrobial properties of this compound found that it exhibited moderate inhibitory effects against several pathogens. The following table summarizes the results:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 75 |

| Candida albicans | 12 | 150 |

These results indicate that this compound possesses notable antimicrobial properties that could be harnessed in therapeutic applications.

Anticancer Activity

Research exploring the anticancer potential of this compound has shown promising results. In vitro studies demonstrated that this compound could significantly reduce cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

The compound appears to induce apoptosis via activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated significant inhibition compared to conventional antibiotics, suggesting its potential as an alternative treatment option. -

Cancer Cell Line Investigation :

In a research article from Cancer Letters, the compound was tested on several cancer cell lines. The findings revealed that it effectively reduced tumor growth in xenograft models by promoting apoptosis and inhibiting cell proliferation.

Q & A

Q. What are the established synthetic routes for Methyl 2,4-diacetyloxy-3,6-dimethylbenzoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer: The compound can be synthesized via acetylation of its dihydroxy precursor (e.g., Methyl 2,4-dihydroxy-3,6-dimethylbenzoate) using acetic anhydride or acetyl chloride in the presence of a catalyst like concentrated sulfuric acid. Key steps include refluxing in methanol, controlled temperature (e.g., 40–80°C), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/EtOAc gradients). Critical parameters include stoichiometric control of acetylation reagents, reaction time (4–18 hours), and post-reaction workup (ice-water quenching, filtration) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Resolves aromatic proton environments, acetyloxy (-OAc) methyl signals (~2.3–2.5 ppm), and ester methoxy groups (~3.8–4.0 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

- HPLC/MS : Validates purity (>97%) and molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Melting Point : Consistency with literature values (e.g., 141–143°C for analogous triazole derivatives) confirms crystallinity .

Q. What are the key physicochemical properties influencing solubility and stability in experimental setups?

- Methodological Answer:

- LogP : Estimated ~2.5–3.0 (moderate lipophilicity due to acetyloxy and methyl groups), favoring solubility in organic solvents (DMSO, ethanol).

- Hydrogen Bonding : Acetyloxy groups act as hydrogen bond acceptors, influencing crystal packing and stability.

- Storage : Store at 0–6°C in inert atmospheres to prevent hydrolysis of ester/acetyl groups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer:

- Assay Replication : Standardize conditions (e.g., solvent: DMSO concentration ≤1%, cell line: HEK293 vs. HeLa).

- Metabolic Stability : Use liver microsome assays to assess degradation rates, as acetyl groups may undergo esterase-mediated hydrolysis in vivo.

- Data Cross-Validation : Compare computational predictions (e.g., Swiss ADME for bioavailability) with experimental IC₅₀ values to identify outliers .

Q. What computational strategies predict the drug-likeness and target binding affinity of this compound?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina or ArgusLab to model interactions with targets (e.g., ACE2 for antiviral studies). Parameters: Grid size 60×60×60 Å, exhaustiveness = 7.

- ADME Profiling : Swiss ADME predicts bioavailability, CYP450 metabolism, and blood-brain barrier permeability. Key alerts: High molecular weight (>500 g/mol) may limit absorption .

- Free Energy Calculations : MM/PBSA or MM/GBSA methods refine binding energy estimates (e.g., ΔG ~ -7.0 kcal/mol for strong inhibitors) .

Q. How to design a structure-activity relationship (SAR) study for derivatives to enhance pharmacological activity?

- Methodological Answer:

- Substituent Variation : Replace acetyloxy groups with bulkier esters (e.g., pivaloyl) or introduce electron-withdrawing groups (e.g., nitro) at positions 2/4.

- Synthetic Routes : Adapt triazine-based coupling (e.g., trichlorotriazine intermediates) for regioselective modifications .

- Activity Testing : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) followed by in silico validation to shortlist candidates .

Data Contradiction Analysis

Q. How to resolve low yields in the acetylation step during synthesis?

- Methodological Answer:

- Catalyst Optimization : Replace H₂SO₄ with milder acids (e.g., pyridine/HCl) to reduce side reactions.

- Reagent Stoichiometry : Increase acetic anhydride ratio (1.5–2.0 equiv.) to drive acetylation to completion.

- Purification : Use preparative HPLC instead of recrystallization for polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.